

Technical Support Center: Nucleophilic Substitution on 2-Iodobutane

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Compound of Interest

Compound Name: 2-Iodobutane, (2S)-

Cat. No.: B8253716

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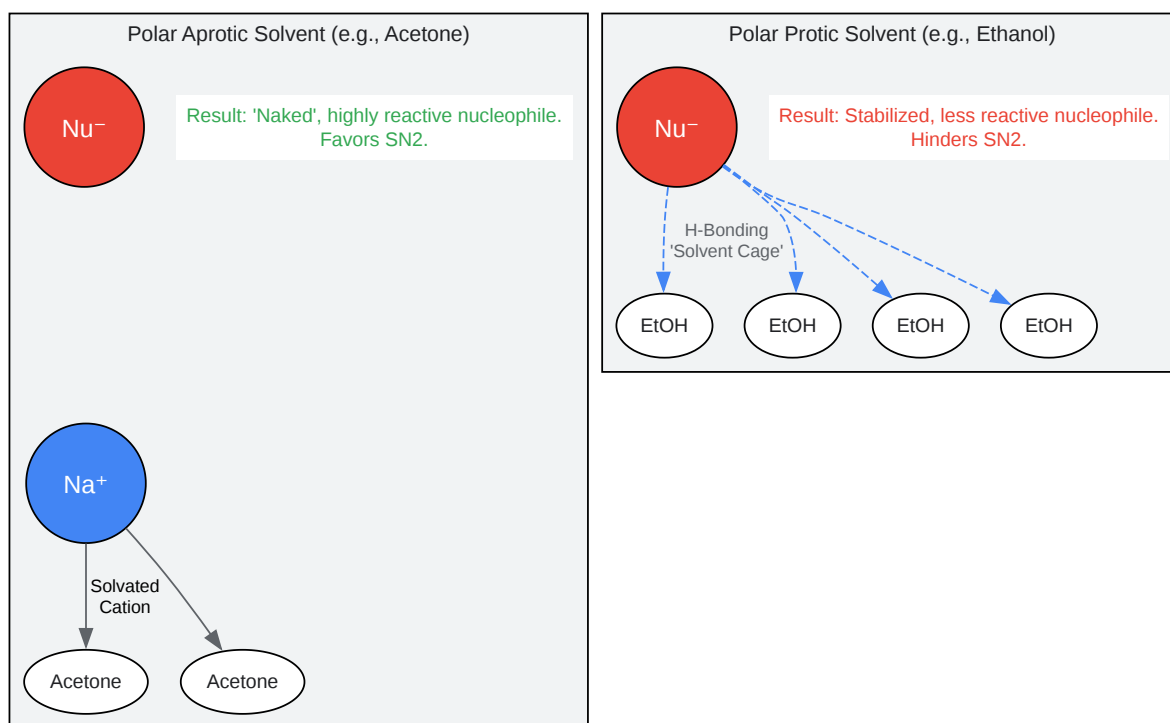
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in nucleophilic attacks on 2-iodobutane, a common secondary alkyl halide substrate.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction on 2-iodobutane is proceeding very slowly. What is the primary cause?

A1: The primary cause is likely steric hindrance at the reaction center. 2-Iodobutane is a secondary alkyl halide. For a bimolecular nucleophilic substitution (S_N2) reaction to occur, the nucleophile must attack the carbon atom bearing the iodine from the backside.^[1] The presence of two alkyl groups (a methyl and an ethyl group) attached to this carbon creates a crowded environment that physically obstructs this backside attack.^{[2][3]} This crowding raises the energy of the transition state, slowing down the reaction rate compared to a primary alkyl halide.^{[2][4]}

The diagram below illustrates the crowded, five-coordinate transition state that the nucleophile must navigate.



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